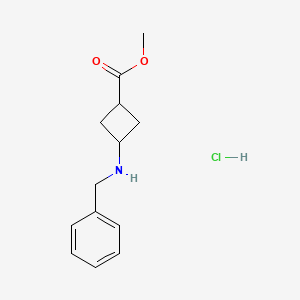
Methyl cis-3-(Benzylamino)cyclobutanecarboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33548992 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The preparation of MFCD33548992 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of triazolo ring compound methanesulfonate crystal form involves a simple and easy-to-implement method suitable for industrial large-scale production .
Chemical Reactions Analysis
MFCD33548992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations .
Scientific Research Applications
MFCD33548992 has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it can be used to study the effects of specific chemical interactions on biological systems. In medicine, it may be used in the development of new drugs or therapeutic agents. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD33548992 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD33548992 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, the complementarity between PubChem 2-D and 3-D neighboring sets can be used to identify compounds with similar structures . Additionally, tools like wwLigCSRre can be used to search for compounds with similar physico-chemical properties .
Conclusion
MFCD33548992 is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can fully appreciate the potential of this remarkable compound.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 3-(benzylamino)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-12(8-11)14-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |
InChI Key |
WSEADNIEGNKFKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















